5-Methyl-5-phenyl-1-pyrroline N-Oxide
Overview
Description
5-Methyl-5-phenyl-1-pyrroline N-Oxide is a spin trapping compound . It is superior to 5,5-dimethylpyrroline N-oxide (DMPO) in terms of stability and shelf life . The molecular formula of this compound is C11H13NO, and it has a molecular weight of 175.23 .
Chemical Reactions Analysis
5-Methyl-5-phenyl-1-pyrroline N-Oxide is used as a spin trap, a compound that reacts covalently with short-lived free radicals to form more stable products . These products can then be detected using electron paramagnetic resonance (EPR) spectroscopy .Scientific Research Applications
Synthesis of Compounds : It is useful in the synthesis of C5 mono- and diester-substituted 1-pyrroline-1-oxides (Black et al., 2000).
Spin Trapping of Free Radicals : This compound can trap short-lived free radicals and demonstrates stereospecific spin trapping using ESR spectroscopy (Zhang & Xu, 1989). It is also part of a family of spin traps for superoxide, with a higher rate constant for spin trapping O2*- at acidic pH than at physiological pH (Tsai et al., 2003).
Corrosion Inhibition : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, which may involve similar structural components, effectively inhibit mild steel corrosion (Verma et al., 2015).
Anticancer Research : It showed significant activity in the murine P388 lymphocytic leukemia model and was more potent than indicine N-oxide (Anderson & Milowsky, 1987).
Study of Radicals in Scientific Research : Various derivatives of 5-Methyl-5-phenyl-1-pyrroline N-Oxide are used to study radicals in EPR spectra and as pH-sensitive probes (Clement et al., 2001); (Stolze et al., 2003).
Detection of Superoxide During Reperfusion : It allows for the detection of superoxide during reperfusion of ischemic isolated rat hearts (Frejaville et al., 1994).
Characterization of Free Radicals : It is used to trap and characterize various free radicals, aiding in identifying short-lived and low molecular weight free radicals in various processes (Zoia & Argyropoulos, 2010).
Future Directions
properties
IUPAC Name |
2-methyl-1-oxido-2-phenyl-3,4-dihydropyrrol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(8-5-9-12(11)13)10-6-3-2-4-7-10/h2-4,6-7,9H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVZQJGDYSKCLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-5-phenyl-1-pyrroline N-Oxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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